molecular formula C10H11ClFN3 B1519981 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1172771-12-8

1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B1519981
M. Wt: 227.66 g/mol
InChI Key: UMTUBGHCWKZRLN-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests that it may have unique chemical properties compared to other pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a 2-fluorophenyl group at the 1-position and a methyl group at the 3-position. The amine group would be attached at the 5-position of the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the fluorophenyl group. The pyrazole ring is aromatic and relatively stable, but can participate in reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Fluoroalkyl Amino Reagents Development : A study by Schmitt et al. (2017) introduced fluoroalkyl amino reagents for attaching the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, including pyrazoles, highlighting their significance in medicinal and agricultural chemistry Schmitt et al., 2017.

  • Photoinduced Electron-Transfer in Pyrazoline Fluorophores : Fahrni et al. (2003) investigated the photophysical properties of pyrazoline derivatives, suggesting their potential as intracellular pH probes due to their membrane permeability and low toxicity Fahrni et al., 2003.

  • Antimicrobial Activity of Pyrazine Derivatives : Foks et al. (2005) explored tuberculostatic activity in pyrazine derivatives, which share structural similarities with pyrazole compounds, indicating potential antibacterial applications Foks et al., 2005.

Material Science and Corrosion Inhibition

  • Corrosion Inhibition of Iron : Chetouani et al. (2005) demonstrated that bipyrazole compounds effectively inhibit corrosion of pure iron in acidic media, suggesting applications in materials protection Chetouani et al., 2005.

Organic Synthesis and Functional Materials

  • Intramolecular H-bonding in Pyrazole Derivatives : Szlachcic et al. (2020) discussed the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives, affecting their synthesis and functional applications Szlachcic et al., 2020.

  • Antimicrobial Schiff Bases from Pyrazolones : Mistry et al. (2016) synthesized Schiff bases from pyrazolones showing antimicrobial activity, emphasizing the utility of pyrazole derivatives in developing new antimicrobial agents Mistry et al., 2016.

Safety And Hazards

As with any chemical compound, handling “1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of pyrazole derivatives is a dynamic field in medicinal chemistry due to their wide range of biological activities . The future research directions for this specific compound would depend on its observed biological activity and potential therapeutic applications.

properties

IUPAC Name

2-(2-fluorophenyl)-5-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTUBGHCWKZRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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